![molecular formula C13H17NO4S B177980 Acetic acid, [(1-methylethyl)thio][[(phenylmethoxy)carbonyl]amino]- CAS No. 103711-22-4](/img/structure/B177980.png)
Acetic acid, [(1-methylethyl)thio][[(phenylmethoxy)carbonyl]amino]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid, [(1-methylethyl)thio][[(phenylmethoxy)carbonyl]amino]-, commonly known as IPTG, is a chemical compound that is used in scientific research for the induction of gene expression. It is a colorless, water-soluble compound that is widely used in molecular biology experiments. IPTG is a synthetic analog of lactose, which is a natural inducer of the lac operon in Escherichia coli.
Mechanism of Action
IPTG binds to the lac repressor protein, which normally binds to the lac operator and inhibits the expression of genes downstream of the operator. Binding of IPTG to the repressor protein induces a conformational change in the protein, which results in the release of the operator and activation of gene expression.
Biochemical and Physiological Effects:
IPTG has no known biochemical or physiological effects on cells. It is not metabolized by cells and is excreted unchanged in the urine.
Advantages and Limitations for Lab Experiments
IPTG is a widely used inducer of gene expression in molecular biology experiments. It has several advantages over other inducers, including its stability, solubility, and lack of toxicity. However, IPTG has some limitations, including its relatively high cost and the need for optimization of the induction conditions for each specific system.
Future Directions
There are several future directions for the use of IPTG in scientific research. One direction is the development of new inducers with improved properties, such as lower cost, higher potency, and increased specificity. Another direction is the use of IPTG in new applications, such as the regulation of gene expression in non-bacterial systems. Finally, the use of IPTG in combination with other inducers and regulatory elements may provide new tools for the study of gene expression and protein function.
Scientific Research Applications
IPTG is widely used in molecular biology experiments as an inducer of gene expression. It is used to activate the expression of genes under the control of the lac operator. IPTG is commonly used to induce the expression of recombinant proteins in bacterial expression systems. It is also used to study the regulation of gene expression and protein function.
properties
CAS RN |
103711-22-4 |
---|---|
Product Name |
Acetic acid, [(1-methylethyl)thio][[(phenylmethoxy)carbonyl]amino]- |
Molecular Formula |
C13H17NO4S |
Molecular Weight |
283.35 g/mol |
IUPAC Name |
2-(phenylmethoxycarbonylamino)-2-propan-2-ylsulfanylacetic acid |
InChI |
InChI=1S/C13H17NO4S/c1-9(2)19-11(12(15)16)14-13(17)18-8-10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3,(H,14,17)(H,15,16) |
InChI Key |
HMSDVICBKGZPCO-UHFFFAOYSA-N |
SMILES |
CC(C)SC(C(=O)O)NC(=O)OCC1=CC=CC=C1 |
Canonical SMILES |
CC(C)SC(C(=O)O)NC(=O)OCC1=CC=CC=C1 |
synonyms |
2-(benzyloxycarbonyl)-2-(isopropylthio)acetic acid |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.